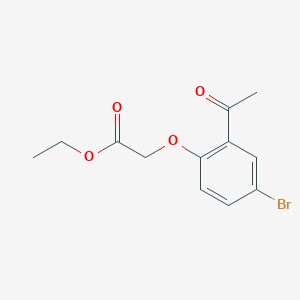

Ethyl 2-(2-acetyl-4-bromophenoxy)acetate

Description

Contextualization within Phenoxyacetate (B1228835) Chemistry and Substituted Aromatic Ethers.

Phenoxyacetic acids and their derivatives, collectively known as phenoxyacetates, are a class of organic compounds characterized by a phenoxy group attached to a carboxylic acid or its ester. patsnap.com These compounds are recognized for their diverse biological activities and are utilized in the synthesis of pharmaceuticals and agrochemicals. jetir.org The ether linkage in phenoxyacetates is typically formed through the Williamson ether synthesis, a reliable method involving the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In the case of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate, this would involve the reaction of the sodium salt of 2-acetyl-4-bromophenol with ethyl bromoacetate (B1195939).

Substituted aromatic ethers, in general, are pivotal intermediates in organic synthesis. The nature and position of the substituents on the aromatic ring profoundly impact the molecule's physical and chemical properties, including its reactivity in electrophilic aromatic substitution reactions.

Significance of Acetyl and Bromine Substituents in Directing and Activating Aromatic Systems.

The acetyl and bromine substituents on the phenyl ring of this compound play crucial roles in directing and activating the aromatic system towards further chemical transformations.

The acetyl group (-COCH₃) is an acyl group composed of a methyl group single-bonded to a carbonyl group. wikipedia.orgstudy.com When directly attached to an aromatic ring, the acetyl group is generally a deactivating group and a meta-director in electrophilic aromatic substitution reactions. libretexts.org This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. chemcess.com The deactivation is a result of both inductive and resonance effects.

In this compound, the interplay of the activating phenoxyacetate group and the deactivating/directing effects of the acetyl and bromine substituents creates a complex reactivity pattern that can be exploited in the synthesis of more elaborate molecules.

Overview of Current Research Landscape and Gaps Pertaining to this compound.

The current research landscape for this compound appears to be primarily centered on its role as a synthetic intermediate. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structure suggests potential applications in several areas of chemical research.

Detailed Research Findings:

A commercial supplier lists this compound with the following identifiers:

CAS Number: 34849-50-8 vibrantpharma.com

Molecular Formula: C₁₂H₁₃BrO₄ vibrantpharma.com

Formula Weight: 301.14 vibrantpharma.com

This indicates its availability for research and development purposes. The synthesis of similar phenoxyacetates, such as ethyl-2-(4-aminophenoxy)acetate, has been reported, typically involving the alkylation of a substituted phenol (B47542) with ethyl bromoacetate in the presence of a base like potassium carbonate. mdpi.com This suggests a probable synthetic route for this compound from 2-acetyl-4-bromophenol.

Data Tables:

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 34849-50-8 vibrantpharma.com |

| Molecular Formula | C₁₂H₁₃BrO₄ vibrantpharma.com |

Gaps in Current Research:

A significant gap exists in the scientific literature regarding the specific biological activities and detailed synthetic applications of this compound. While the broader class of phenoxyacetates is known for various bioactivities, the specific contribution of the 2-acetyl and 4-bromo substitution pattern has not been thoroughly investigated. Further research could explore:

Synthesis and Characterization: Detailed spectroscopic and crystallographic analysis to fully characterize the compound.

Biological Screening: Evaluation of its potential as an antibacterial, antifungal, or herbicidal agent, given the known activities of other phenoxyacetates.

Synthetic Utility: Its use as a building block in the synthesis of novel heterocyclic compounds or other complex organic molecules. The presence of multiple functional groups (ester, ketone, ether, and aryl bromide) offers various handles for chemical modification.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-acetyl-4-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJROWIAIGCUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches to the Synthesis of Ethyl 2 2 Acetyl 4 Bromophenoxy Acetate

Retrosynthetic Analysis and Key Disconnections for the Target Structure

A retrosynthetic analysis of ethyl 2-(2-acetyl-4-bromophenoxy)acetate reveals two primary disconnections that simplify the molecule into readily available or synthetically accessible precursors. The most logical disconnection is at the ether linkage (C-O bond), cleaving the molecule into a substituted phenol (B47542), 2-acetyl-4-bromophenol, and an ethyl haloacetate fragment. This approach is based on the well-established Williamson ether synthesis.

A secondary disconnection can be considered at the acetyl group on the aromatic ring, which points to a Friedel-Crafts acylation or a Fries rearrangement of a corresponding phenolic ester as potential synthetic routes for the key phenolic intermediate.

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors: a specifically substituted phenol and an ethyl haloacetate.

Synthesis of Substituted Phenols (e.g., 2-acetyl-4-bromophenol and its derivatives)

The synthesis of 2-acetyl-4-bromophenol is a critical step. A common and effective strategy involves a multi-step sequence starting from a simpler, commercially available phenol.

A plausible synthetic pathway begins with the bromination of phenol to produce 4-bromophenol (B116583). This reaction is typically carried out using bromine in a suitable solvent. The subsequent acetylation of 4-bromophenol yields 4-bromophenyl acetate.

The crucial introduction of the acetyl group at the ortho position to the hydroxyl group can be achieved through the Fries rearrangement of 4-bromophenyl acetate. This rearrangement is typically catalyzed by a Lewis acid, such as aluminum chloride, and the reaction conditions can be tuned to favor the formation of the desired ortho-isomer. organic-chemistry.orgresearchgate.netgoogle.comnih.gov

| Step | Reactant | Reagent(s) | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Phenol | Br₂ | 4-Bromophenol | Electrophilic Aromatic Substitution (Bromination) |

| 2 | 4-Bromophenol | Acetic anhydride (B1165640) or Acetyl chloride | 4-Bromophenyl acetate | O-Acylation |

| 3 | 4-Bromophenyl acetate | AlCl₃ (Lewis Acid) | 2-acetyl-4-bromophenol | Fries Rearrangement |

Synthesis of Ethyl Haloacetates

Ethyl haloacetates, such as ethyl bromoacetate (B1195939) and ethyl chloroacetate, are the second key precursors. These are generally synthesized by the esterification of the corresponding haloacetic acid with ethanol (B145695). orgsyn.orgchemicalbook.comunifiedpatents.comchemicalbook.comtandfonline.comchemicalbook.comyoutube.comguidechem.comnih.govresearchgate.net This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often employs a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product. youtube.com

| Method | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Bromoacetic acid, Ethanol | Conc. H₂SO₄, Reflux | Ethyl bromoacetate |

| Fischer Esterification | Chloroacetic acid, Ethanol | Conc. H₂SO₄, Reflux | Ethyl chloroacetate |

Direct and Indirect Synthetic Pathways for the Ethereal Linkage Formation

The formation of the ether bond between the phenolic precursor and the ethyl haloacetate is the final and pivotal step in the synthesis of this compound.

Williamson Ether Synthesis and its Mechanistic Considerations

The Williamson ether synthesis is the most direct and widely employed method for this transformation. chemspider.com It involves the reaction of the sodium or potassium salt of 2-acetyl-4-bromophenol (the phenoxide) with an ethyl haloacetate. The phenoxide is typically generated in situ by treating the phenol with a suitable base, such as sodium hydride, potassium carbonate, or sodium hydroxide (B78521).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic phenoxide ion attacks the electrophilic carbon atom of the ethyl haloacetate, which bears the halogen leaving group. The efficiency of the reaction can be influenced by factors such as the choice of solvent, temperature, and the nature of the leaving group on the haloacetate (bromide being a better leaving group than chloride).

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 2-acetyl-4-bromophenol | Ethyl bromoacetate | K₂CO₃ or NaH | Acetone, DMF, or Acetonitrile | This compound |

Alternative Coupling Methodologies for C-O Bond Formation

While the Williamson ether synthesis is generally effective, alternative methods for C-O bond formation can be considered, particularly if the Williamson conditions lead to low yields or side reactions.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. mdpi.comwikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net In this context, it would involve the coupling of 2-acetyl-4-bromophenol with an ethyl haloacetate in the presence of a copper catalyst and a base, often at elevated temperatures. Modern variations of the Ullmann reaction often employ ligands to improve catalyst performance and allow for milder reaction conditions. However, the steric hindrance from the ortho-acetyl group on the phenol might pose a challenge for this reaction.

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netrsc.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol. For the synthesis of the target molecule, a reversed strategy could be envisioned, coupling an appropriately functionalized aryl halide with ethyl glycolate. However, the direct coupling of a phenol with an alkyl halide under Buchwald-Hartwig conditions is also a possibility, though less common. The choice of palladium catalyst and ligand is crucial for the success of this reaction and would need to be optimized for the specific substrates involved.

These alternative methods offer potential advantages in terms of functional group tolerance and reaction conditions but may require more specialized catalysts and optimization compared to the more traditional Williamson ether synthesis.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The yield of this compound can be significantly enhanced by optimizing various reaction parameters. Key factors that influence the outcome of the Williamson ether synthesis include the choice of base, solvent, temperature, and reaction time. numberanalytics.com

Solvent Effects: Polar aprotic solvents are generally favored for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free, thus enhancing its reactivity. numberanalytics.com Common solvents for this reaction include acetone, dimethylformamide (DMF), and acetonitrile. The choice of solvent can also influence the solubility of the reactants and the reaction temperature.

Temperature Control: The reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts. numberanalytics.com Therefore, the temperature must be carefully controlled to achieve a balance between a reasonable reaction rate and high product selectivity.

Illustrative Data on Reaction Condition Optimization:

The following tables present hypothetical research findings to illustrate the impact of different reaction conditions on the yield of this compound.

Table 1: Effect of Different Bases on Reaction Yield

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 60 | 8 | 85 |

| 2 | Na₂CO₃ | Acetone | 60 | 8 | 78 |

| 3 | NaH | THF | 25 | 4 | 92 |

| 4 | Cs₂CO₃ | Acetonitrile | 80 | 6 | 90 |

This table is for illustrative purposes and represents plausible outcomes based on general chemical principles.

Table 2: Influence of Solvent Choice on Reaction Yield

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 60 | 8 | 85 |

| 2 | K₂CO₃ | DMF | 60 | 6 | 91 |

| 3 | K₂CO₃ | Acetonitrile | 80 | 6 | 88 |

| 4 | K₂CO₃ | Ethanol | 80 | 12 | 65 |

This table is for illustrative purposes and represents plausible outcomes based on general chemical principles.

Purification and Isolation Techniques in Laboratory Synthesis

Following the completion of the synthesis reaction, the crude this compound must be isolated and purified to remove unreacted starting materials, the base, and any byproducts. Common laboratory techniques for this purpose include extraction, chromatography, and recrystallization.

Work-up and Extraction: The reaction mixture is typically cooled and filtered to remove the inorganic base. The filtrate is then concentrated to remove the solvent. The residue is dissolved in an organic solvent, such as ethyl acetate, and washed with water to remove any remaining inorganic salts. The organic layer is then dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Chromatography: Column chromatography is a highly effective method for purifying the crude product. A silica (B1680970) gel column is typically used, and the compound is eluted with a solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate. The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed to yield the purified this compound.

Recrystallization: Recrystallization is another powerful technique for purifying solid organic compounds. illinois.edu The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.net The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. edubirdie.com The choice of a suitable recrystallization solvent is crucial for obtaining high purity and yield.

Table 3: Common Solvents for Recrystallization

| Solvent | Properties |

| Ethanol | Good for moderately polar compounds. |

| Isopropanol | Similar to ethanol but with a higher boiling point. |

| Ethyl Acetate | A versatile solvent for a range of polarities. |

| Hexane/Ethyl Acetate Mixture | The polarity can be fine-tuned by varying the ratio. |

This table provides examples of solvents that could be suitable for the recrystallization of the target compound.

Considerations for Scalable Synthetic Procedures

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. catsci.com

Reagent Selection and Cost: On a large scale, the cost of reagents becomes a significant factor. While highly efficient, expensive bases or solvents used in the lab may need to be replaced with more economical alternatives. The availability and toxicity of all chemicals must also be assessed. catsci.com

Heat Management: Chemical reactions, particularly exothermic ones, can generate significant heat. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. catsci.com Inadequate heat management can lead to runaway reactions. Therefore, a thorough understanding of the reaction's thermal profile is essential, and appropriate cooling systems must be in place.

Process Safety: A comprehensive safety assessment is crucial before any scale-up. This includes evaluating the flammability and toxicity of all materials, the potential for runaway reactions, and the safe handling and disposal of waste streams.

Equipment and Engineering: The choice of reactor and other processing equipment is critical. The materials of construction must be compatible with the reaction mixture. Efficient mixing is also vital to ensure uniform temperature and concentration throughout the reactor, which can be more challenging in large vessels. visimix.com

Atom Economy and Waste Reduction: Green chemistry principles, such as maximizing atom economy and minimizing waste, are increasingly important in industrial processes. This involves choosing reactions and conditions that convert the maximum amount of starting materials into the desired product, thereby reducing the environmental impact and disposal costs. researchgate.net

Table 4: Key Considerations for Scale-Up

| Factor | Laboratory Scale | Industrial Scale |

| Primary Goal | Proof of concept, small quantity | Cost-effective, safe, and efficient production |

| Reagent Cost | Less critical | Highly critical |

| Heat Transfer | Efficient due to high surface-area-to-volume ratio | A major challenge requiring careful engineering |

| Safety | Managed with standard lab equipment | Requires extensive hazard analysis and specialized equipment |

| Waste | Small volumes | Significant volumes requiring efficient disposal or recycling |

Comprehensive Spectroscopic Elucidation and Structural Characterization of Ethyl 2 2 Acetyl 4 Bromophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. The planned analysis for Ethyl 2-(2-acetyl-4-bromophenoxy)acetate would have included:

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Spin-Spin Coupling Analysis

This technique would have identified the different types of protons and their immediate electronic environments. Analysis of chemical shifts (δ) and spin-spin coupling constants (J) would have revealed the connectivity of proton-bearing fragments, such as the ethyl group, the acetyl group, and the protons on the substituted benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and DEPT Analysis

¹³C NMR spectroscopy would have provided information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, with its chemical shift indicating its functional group and bonding environment. Distortionless Enhancement by Polarization Transfer (DEPT) analysis would have been employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, and to identify quaternary carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Correlating Proton and Carbon Connectivity

To assemble the complete molecular structure, a suite of two-dimensional NMR experiments was planned. Correlation Spectroscopy (COSY) would have established proton-proton coupling networks. Heteronuclear Single Quantum Coherence (HSQC) would have correlated directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would have revealed longer-range (2-3 bond) correlations between protons and carbons, providing crucial links to connect all the molecular fragments.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule.

Vibrational Mode Assignments for Key Chromophores

The IR and Raman spectra would have been analyzed to identify characteristic vibrational frequencies. Key functional groups expected in this compound, such as the ester carbonyl (C=O), the ketone carbonyl (C=O), the carbon-bromine (C-Br) bond, and the ether linkage (C-O-C), each exhibit distinct absorption or scattering bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. The analysis would have determined the accurate mass of the molecular ion, confirming the elemental composition. The fragmentation pattern would have been studied to understand how the molecule breaks apart, providing further evidence for the proposed structure.

The absence of published experimental data for this compound in the scientific domain prevents the generation of the detailed data tables and in-depth research findings required for this comprehensive analysis. While the synthesis of this compound is plausible and it is listed by some chemical suppliers, a full, peer-reviewed characterization appears to be unavailable in the accessible literature. Therefore, a scientifically rigorous and accurate article detailing its spectroscopic properties cannot be produced at this time.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the calculation of an exact molecular formula.

As of the latest searches of scientific literature, specific HRMS data for this compound, which would confirm its elemental composition of C12H13BrO4, has not been published. The theoretical exact mass can be calculated, but experimental verification is not presently available in the literature.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H13BrO4 |

| Theoretical Monoisotopic Mass | 300.0000 Da (approx.) |

Note: The theoretical mass is an approximation; precise calculation requires specifying isotopes (e.g., 79Br vs. 81Br).

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways.

Tandem Mass Spectrometry (MS/MS) is employed to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic fragmentation would be expected, such as α-cleavage at the ketone or ester functionalities. acs.orgwhitman.eduopenstax.org

However, there is no available literature detailing the MS/MS analysis or fragmentation pathways of this compound. Studies on similar aromatic ketones indicate that fragmentation often involves the loss of alkyl or acyl groups attached to the aromatic ring. nih.govresearchgate.net

Table 2: Potential Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragmentation Method | Key Product Ions (m/z) |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in the Chromophore System.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule's chromophore system. The chromophore of this compound consists of the substituted acetophenone (B1666503) ring system. The absorption maxima (λmax) would be indicative of π → π* and n → π* transitions.

Despite the presence of a strong chromophore, published UV-Vis absorption spectra for this compound, detailing its specific absorption maxima and molar absorptivity, could not be located. Studies on other substituted acetophenones suggest that electronic and steric effects of substituents significantly influence the absorption spectra. scholaris.cacdnsciencepub.comacs.org

Table 3: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable).

A search for crystallographic data in scientific databases indicates that the crystal structure of this compound has not been determined or is not publicly available. Therefore, information regarding its solid-state conformation, molecular packing, and intermolecular interactions remains unelucidated.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Investigation of Reaction Mechanisms and Chemical Transformations of Ethyl 2 2 Acetyl 4 Bromophenoxy Acetate

Reactivity of the Acetyl Group on the Aromatic Ring

The acetyl group, a carbonyl-containing function, significantly influences the electronic environment of the phenyl ring and serves as a key site for a variety of chemical modifications. Its reactivity encompasses electrophilic aromatic substitution on the ring, nucleophilic additions at the carbonyl carbon, and condensation reactions involving its α-protons.

The phenyl ring of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate bears three substituents, each exerting its own directing and activating or deactivating influence on electrophilic aromatic substitution (EAS) reactions.

Acetyl Group (-COCH₃): This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects. msu.edu It directs incoming electrophiles to the meta position (C3 and C5 relative to the acetyl group). wikipedia.orgyoutube.com

Bromine Atom (-Br): Bromine is also a deactivating group because of its strong inductive electron withdrawal. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. nih.govperlego.com In this molecule, it directs electrophiles to positions C3 and C5.

Ethyl phenoxyacetate (B1228835) Group (-OCH₂COOEt): The ether oxygen attached directly to the ring makes this group strongly activating and ortho, para-directing due to the donation of its lone pair electrons into the aromatic π-system. msu.edu It directs incoming electrophiles to C6 (the other ortho and the para positions are blocked).

Regioselectivity: The final position of substitution is a result of the combined directing effects. The activating ether group is the most powerful director, strongly favoring substitution at the unblocked ortho position, C6. The directing effects of the acetyl and bromo groups converge on positions C3 and C5. Given that activating groups typically control regioselectivity, the primary site of electrophilic attack is predicted to be C6. perlego.com However, the formation of minor products resulting from substitution at C3 or C5 cannot be entirely ruled out.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence | Predicted Substitution Site(s) |

| -OCH₂COOEt | C1 | Activating | ortho, para | C6 |

| -COCH₃ | C2 | Deactivating | meta | C3, C5 |

| -Br | C4 | Deactivating | ortho, para | C3, C5 |

The carbonyl carbon of the acetyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. youtube.comlibretexts.org This electrophilicity is further enhanced by the electron-withdrawing nature of the aromatic ring, which is itself substituted with another deactivating group (bromine). doubtnut.com This increased positive character on the carbonyl carbon makes it highly reactive towards a wide range of nucleophiles.

Common nucleophilic addition reactions at the acetyl carbonyl include:

Reaction with Grignard or Organolithium Reagents: These strong carbon-based nucleophiles add to the carbonyl to form tertiary alcohols after an acidic workup. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the carbonyl group can be converted into an acetal, which can serve as a protecting group. youtube.com

Table 2: Examples of Nucleophilic Addition to the Acetyl Group

| Nucleophile | Reagent(s) | Product Type |

| Hydride | NaBH₄, CH₃OH | Secondary Alcohol |

| Organometallic | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |

| Cyanide | NaCN, H⁺ | Cyanohydrin |

| Amine | R-NH₂, H⁺ | Imine |

| Alcohol | R-OH, H⁺ | Acetal |

The methyl protons adjacent to the carbonyl group (α-protons) exhibit significant acidity. This is due to the electron-withdrawing effect of the carbonyl oxygen, which stabilizes the resulting conjugate base (an enolate) through resonance. In the presence of a suitable base, these protons can be abstracted to form a nucleophilic enolate ion.

This enolate is a key intermediate in various condensation reactions, most notably the Claisen-Schmidt condensation . researchgate.nettaylorandfrancis.com This reaction involves the base-catalyzed reaction between an enolizable ketone (like this compound) and a non-enolizable aldehyde, typically an aromatic aldehyde such as benzaldehyde. researchgate.netencyclopedia.pub The resulting product is an α,β-unsaturated ketone, a class of compounds known as chalcones, which are valuable synthetic intermediates. encyclopedia.pubnih.gov The reaction proceeds via nucleophilic addition of the enolate to the aldehyde, followed by dehydration.

Table 3: Claisen-Schmidt Condensation with Various Aromatic Aldehydes

| Aromatic Aldehyde | Catalyst | Product (Chalcone Derivative) |

| Benzaldehyde | NaOH, EtOH/H₂O | Ethyl 2-(4-bromo-2-(3-phenylacryloyl)phenoxy)acetate |

| 4-Methoxybenzaldehyde | KOH, EtOH | Ethyl 2-(4-bromo-2-(3-(4-methoxyphenyl)acryloyl)phenoxy)acetate |

| 4-Nitrobenzaldehyde | NaOH, EtOH/H₂O | Ethyl 2-(4-bromo-2-(3-(4-nitrophenyl)acryloyl)phenoxy)acetate |

Influence and Reactivity of the Bromine Substituent on the Aromatic System

The bromine atom at the C4 position is not merely a passive substituent; it actively participates in the chemistry of the molecule. It modifies the reactivity of the aromatic ring towards electrophilic substitution and, more importantly, provides a versatile handle for advanced synthetic transformations such as palladium-catalyzed cross-coupling reactions.

As a halogen, bromine exhibits a dual electronic effect. Its strong electronegativity results in an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack, making the reaction slower than with unsubstituted benzene (B151609). rsc.orgreddit.com

Conversely, the presence of lone pairs on the bromine atom allows for a resonance-donating effect (+R). This resonance effect, while weaker than the inductive effect, is crucial for directing incoming electrophiles. It stabilizes the cationic arenium ion intermediate when the electrophile attacks at the ortho and para positions. nih.govperlego.com Since the para position is already occupied by the bromine itself, it directs incoming electrophiles to its ortho positions, which are C3 and C5 on the ring. This directing effect complements the meta-directing influence of the acetyl group, further increasing the likelihood of substitution at positions C3 and C5, although the activating ether group is still expected to dominate the regiochemical outcome.

The carbon-bromine bond is a key functional group for modern synthetic chemistry, enabling the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are highly efficient and tolerate a wide range of functional groups, including the ester and ketone moieties present in the molecule.

Suzuki-Miyaura Coupling: This powerful reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This versatile method allows for the introduction of a wide variety of substituents—including aryl, heteroaryl, vinyl, and alkyl groups—at the position of the bromine atom. nih.govnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. nih.govorganic-chemistry.org This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, resulting in the formation of a substituted alkene. libretexts.org The presence of an acetyl group on the aryl bromide is well-tolerated under Heck reaction conditions. researchgate.net

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aryl-substituted product |

| Suzuki-Miyaura | Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Vinyl-substituted product |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | Stilbene derivative |

| Heck | Ethyl acrylate | Pd(PPh₃)₄ | NaOAc | Cinnamate ester derivative |

Nucleophilic Aromatic Substitution Pathways (if ring is sufficiently activated)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, contingent upon sufficient activation of the aromatic ring. The rate and feasibility of SNAr reactions are dictated by the electronic nature of the aromatic ring, the nature of the leaving group, and the strength of the incoming nucleophile.

The aromatic ring of this compound possesses two electron-withdrawing groups: the acetyl group (-COCH₃) and the bromo group (-Br). These groups, particularly the acetyl group in the ortho position and the bromo group in the para position to the ether linkage, deactivate the ring towards electrophilic attack but activate it for nucleophilic attack. The withdrawal of electron density from the aromatic ring facilitates the attack of a nucleophile.

The bromine atom can serve as a leaving group in SNAr reactions. Common nucleophiles for such reactions include alkoxides, amines, and thiolates. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of the bromine atom.

It is important to note that the conditions required for SNAr can be harsh, often necessitating high temperatures and strong bases. The presence of the ester and acetyl functionalities, which can be sensitive to such conditions, may lead to competing side reactions.

Reactivity of the Ethyl Ester Moiety

The ethyl ester group is a key functional group in this compound, and its reactivity is a central aspect of the molecule's chemical profile.

The ethyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, (2-acetyl-4-bromophenoxy)acetic acid, and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

Kinetic studies of ester hydrolysis typically reveal that the rate of reaction is dependent on the concentration of the ester and the catalyst (H⁺ or OH⁻). The reaction rates are also influenced by temperature, with higher temperatures generally leading to faster hydrolysis.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would result in the formation of Mthis compound and ethanol. The equilibrium of this reaction can be manipulated by using a large excess of the reactant alcohol or by removing one of the products.

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. For base-catalyzed transesterification, the mechanism involves nucleophilic attack of an alkoxide ion on the carbonyl carbon.

The ethyl ester group can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol. In this case, the product would be 2-(2-acetyl-4-bromophenoxy)ethanol. This reduction is typically carried out in an anhydrous ether solvent.

Reduction to Aldehydes: The reduction of an ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. However, this transformation can be achieved using specific reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This would yield 2-(2-acetyl-4-bromophenoxy)acetaldehyde.

Stability and Potential Cleavage Pathways of the Phenoxy Ether Linkage

The phenoxy ether linkage (C-O-C) in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions. The most common method for cleaving aryl ethers is by treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at high temperatures.

The mechanism of ether cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. In the case of this molecule, cleavage could potentially occur on either side of the ether oxygen.

Mechanistic Investigations of Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound allows for the possibility of intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, the molecule could undergo intramolecular cyclization. For example, if the ester were hydrolyzed to the carboxylic acid, the resulting molecule could potentially undergo an intramolecular Friedel-Crafts acylation, although the deactivating effect of the bromo and ether groups would make this challenging. Alternatively, base-catalyzed intramolecular condensation reactions could be envisioned. For instance, a strong base could deprotonate the carbon alpha to the acetyl group, and the resulting enolate could potentially attack the ester carbonyl, leading to a cyclic product. The feasibility of such reactions would depend on the ring size of the potential product and the reaction conditions.

Rearrangement Reactions: Certain phenolic esters can undergo rearrangement reactions, such as the Fries rearrangement, under Lewis acid catalysis. While this molecule is a phenoxyacetate and not a phenolic ester, related intramolecular rearrangements cannot be entirely ruled out under specific catalytic conditions.

Further experimental studies would be necessary to fully elucidate the specific pathways and mechanisms of these potential transformations for this compound.

Based on a comprehensive search of available scientific literature, there are no specific kinetic and thermodynamic studies published for the reaction pathways of the chemical compound This compound .

Therefore, it is not possible to provide an article with detailed research findings and data tables that strictly adheres to the requested focus on this specific compound. Generating such an article would require fabricating data, which would be scientifically inaccurate and misleading.

For a meaningful analysis of reaction kinetics and thermodynamics, experimental studies must be conducted on the compound to determine parameters such as rate constants, activation energies, and thermodynamic data (enthalpy, entropy, and Gibbs free energy) for its specific chemical transformations. Without such primary research, any discussion would be purely speculative and would not meet the requirements for a professional and authoritative scientific article.

Below is a list of the compound names mentioned in this response.

Computational Chemistry and Theoretical Analysis of Ethyl 2 2 Acetyl 4 Bromophenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure and three-dimensional arrangement of atoms, which in turn dictate the compound's reactivity and physical properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules like Ethyl 2-(2-acetyl-4-bromophenoxy)acetate. A typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). The expected output would be a detailed table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | Value in Å |

| C=O (acetyl) | Value in Å | |

| C=O (ester) | Value in Å | |

| C-O (ether) | Value in Å | |

| Bond Angle | O-C-C (phenoxy) | Value in degrees |

| C-C-Br | Value in degrees |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure characterization compared to DFT in some cases, albeit at a greater computational cost.

An ab initio study of this compound would provide a more refined understanding of its electronic properties, such as electron correlation effects, which are important for accurately predicting molecular energies and properties. These high-level calculations would serve to validate the results obtained from DFT methods.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide predictions for NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are then compared with experimental data to confirm the molecular structure.

IR Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies, when scaled by an appropriate factor, can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of vibrational modes.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., HOMO to LUMO).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | List of predicted shifts in ppm |

| ¹³C NMR | Chemical Shift (δ) | List of predicted shifts in ppm |

| IR | Vibrational Frequency (ν) | List of key frequencies in cm⁻¹ |

Note: The values in this table are hypothetical and would need to be generated from specific computational studies.

Analysis of Substituent Effects on Aromatic Ring Reactivity and Electron Distribution

The substituents on the phenyl ring of this compound—the bromine atom, the acetyl group, and the ethoxyacetate group—significantly influence its reactivity and electron distribution.

Inductive Effects: The bromine atom and the oxygen of the ether linkage exert electron-withdrawing inductive effects (-I) due to their high electronegativity. The acetyl group is also strongly electron-withdrawing.

Resonance Effects: The bromine atom has a weak electron-donating resonance effect (+R) due to its lone pairs, while the ether oxygen has a stronger +R effect. The acetyl group exhibits a strong electron-withdrawing resonance effect (-R).

A computational analysis would quantify these effects by examining the charge distribution on the aromatic ring and the energies of the frontier molecular orbitals (HOMO and LUMO). This would help in predicting the most likely sites for electrophilic and nucleophilic attack.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound likely involves the reaction of 2-acetyl-4-bromophenol with ethyl bromoacetate (B1195939).

Reaction pathway modeling would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Identifying Transition States: Finding the highest energy point along the reaction coordinate that connects reactants and products.

Calculating Activation Energies: Determining the energy barrier for the reaction.

This analysis would provide a detailed, step-by-step understanding of the reaction mechanism and the factors that control its rate and selectivity.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, such as around the oxygen atoms of the acetyl and ester groups, which are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, such as around the hydrogen atoms, which are susceptible to nucleophilic attack.

In addition to the MEP map, a Mulliken or Natural Bond Orbital (NBO) population analysis would provide quantitative values for the partial charges on each atom, offering a more detailed picture of the charge distribution within the molecule.

Investigation of Intermolecular Interactions and Supramolecular Assembly

A quantitative and qualitative analysis of the intermolecular interactions and supramolecular assembly of this compound, which would typically be derived from methods like Hirshfeld surface analysis or quantum theory of atoms in molecules (QTAIM) applied to crystallographic or computationally optimized cluster data, is not available. Such studies would provide insights into the types and strengths of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern the solid-state packing of the molecule. In the absence of published research, a detailed discussion and corresponding data tables on interaction energies and geometries cannot be provided.

Derivatization Strategies and Applications of Ethyl 2 2 Acetyl 4 Bromophenoxy Acetate As a Synthetic Building Block

Synthesis of Novel Phenoxyacetate (B1228835) Analogues and Homologues

The structural framework of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate allows for the generation of a diverse range of analogues and homologues through modifications at several key positions. These modifications can be used to fine-tune the steric and electronic properties of the molecule.

Analogues can be synthesized by altering the ester component of the phenoxyacetate side chain. The ethyl ester can be readily converted to other esters (e.g., methyl, tert-butyl) via transesterification under acidic or basic conditions, or by hydrolysis to the corresponding carboxylic acid followed by re-esterification with a different alcohol. Furthermore, analogues with different substituents on the phenyl ring can be prepared from correspondingly substituted nitrophenol precursors. For example, starting with a different substituted 2-acetyl-4-bromophenol allows for the introduction of various functional groups. An example includes the synthesis of amino analogues, such as Ethyl 2-(2-acetyl-6-amino-4-bromophenoxy)acetate. nih.gov

Homologues, which involve the extension of the carbon chain, can be synthesized by using alternative alkylating agents in the initial Williamson ether synthesis step. For instance, reacting 2-hydroxy-5-bromoacetophenone with ethyl 3-bromopropionate instead of ethyl bromoacetate (B1195939) would yield the corresponding phenoxypropanoate homologue.

| Starting Material | Reagent(s) | Product | Modification Type |

|---|---|---|---|

| This compound | 1. LiOH, H₂O/THF 2. MeOH, H₂SO₄ (cat.) | Mthis compound | Ester Analogue |

| 2-Hydroxy-5-bromoacetophenone | Ethyl 3-bromopropionate, K₂CO₃ | Ethyl 3-(2-acetyl-4-bromophenoxy)propanoate | Chain Homologue |

| 2-Acetyl-6-nitro-4-bromophenol | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-(2-acetyl-6-nitro-4-bromophenoxy)acetate | Ring Analogue |

| Ethyl 2-(2-acetyl-6-nitro-4-bromophenoxy)acetate | Fe, NH₄Cl | Ethyl 2-(2-acetyl-6-amino-4-bromophenoxy)acetate | Ring Analogue |

Functional Group Interconversions and Modulations at the Acetyl and Bromine Sites

The presence of both an acetyl group and a bromine atom provides two orthogonal sites for a variety of functional group interconversions, significantly expanding the synthetic utility of the parent molecule.

Transformations of the Acetyl Group (e.g., to ketone, secondary alcohol, oxime, hydrazone, carboxylic acid)

The acetyl group, a methyl ketone, is amenable to a wide range of classical organic transformations.

Reduction to Secondary Alcohol: The ketone can be selectively reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, leaving the ester and aryl bromide functionalities intact. khanacademy.org

Oxime and Hydrazone Formation: The carbonyl group readily undergoes condensation reactions with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. nih.govchalmers.sersc.org These reactions are typically catalyzed by acid and are often reversible. nih.gov This transformation is useful for introducing new nitrogen-containing functionalities and serves as a gateway to further cyclization reactions.

Conversion to Carboxylic Acid: The methyl ketone moiety can be converted into a carboxylic acid via the haloform reaction. wikipedia.orgbyjus.com Treatment with a halogen (e.g., Br₂) in the presence of a strong base (e.g., NaOH) leads to the formation of a trihalomethyl intermediate, which is subsequently cleaved to yield the carboxylate and a haloform (e.g., bromoform). wikipedia.orgbyjus.comyoutube.com Acidic workup then provides the corresponding carboxylic acid derivative, 2-(ethoxycarbonylmethyl)-5-bromobenzoic acid.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary Alcohol |

| Oxime Formation | NH₂OH·HCl, NaOAc | Oxime |

| Hydrazone Formation | N₂H₄·H₂O, EtOH | Hydrazone |

| Haloform Reaction | 1. Br₂, NaOH 2. H₃O⁺ | Carboxylic Acid |

Diverse Functionalization of the Bromine Substituent via Established Methodologies

The aryl bromide functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.orgharvard.edu Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), the bromine atom can be replaced with a wide variety of alkyl, alkenyl, or aryl groups. wikipedia.orgorganic-chemistry.org

Heck-Mizoroki Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene, catalyzed by a palladium complex. d-nb.info It provides a direct route to substituted styrenyl-type derivatives.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, yielding an aryl-alkyne derivative. beilstein-journals.orgresearchgate.net Copper-free conditions have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nl This reaction provides direct access to a wide range of N-aryl derivatives.

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Aryl-R |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Aryl-alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl-alkyne |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP / NaOtBu | Aryl-NR¹R² |

Cyclization Reactions and Annulation Strategies Involving the Compound in the Formation of Heterocyclic Systems

The strategic placement of the functional groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization or annulation strategies.

Benzofuran Synthesis: The phenoxyacetate moiety is a key structural element for the synthesis of benzofurans. A domino reaction involving an intermolecular Sonogashira coupling of alkyl 2-(2-bromophenoxy)acetates with terminal acetylenes, followed by an intramolecular cyclization, provides a route to 2,3-disubstituted benzofurans. organic-chemistry.org

Chromenone Synthesis: The ortho-acetylphenoxy moiety is a classic precursor for the synthesis of chromones (benzo-γ-pyrones). An intramolecular Claisen condensation, promoted by a base like sodium hydride (NaH), can induce cyclization between the acetyl group and the ester of the side chain to form a chromenone ring system.

1,3,4-Oxadiazole (B1194373) Synthesis: The title compound can be converted into its corresponding hydrazide by reaction with hydrazine. The resulting hydrazide can then undergo condensation with the acetyl group (often after conversion to a hydrazone), followed by cyclodehydration with a reagent like acetic anhydride (B1165640), to form a 1,3,4-oxadiazole ring. Research has documented the synthesis of 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates from related hydrazide precursors, demonstrating the feasibility of this cyclization strategy. researchgate.net

| Target Heterocycle | Key Intermediate | Reaction Type | Reactive Sites Involved |

|---|---|---|---|

| Benzofuran | Parent Compound | Domino Sonogashira/Cyclization | Bromine, Phenoxy Ether |

| Chromenone | Parent Compound | Intramolecular Claisen Condensation | Acetyl Group, Acetate Ester |

| 1,3,4-Oxadiazole | Hydrazide Derivative | Condensation/Cyclodehydration | Acetyl Group, Acetate (as hydrazide) |

Integration into Complex Organic Frameworks via Multi-Component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for building molecular complexity. nih.gov The functional groups within this compound make it a suitable candidate for participation in several types of MCRs.

The acetyl group can serve as the ketone component in various classical MCRs. For example, in a three-component reaction with an aldehyde and malononitrile, catalyzed by a base, it could potentially participate in a Knoevenagel condensation followed by Michael addition and cyclization to yield a highly substituted 4H-pyran derivative. scielo.org.mx Similarly, the compound could be envisioned as a substrate in a Biginelli or Hantzsch-type reaction, where the ketone functionality is a crucial participant, leading to the formation of dihydropyrimidinones or dihydropyridines, respectively. These reactions would append a new, complex heterocyclic ring to the phenoxyacetate scaffold in a single, atom-economical step.

Role as a Key Intermediate in the Directed Synthesis of Chemically Diverse Scaffolds for Further Exploration

The derivatization strategies outlined above highlight the significant potential of this compound as a key intermediate in synthetic chemistry. Its trifunctional nature allows for a programmed, stepwise, or combinatorial approach to the synthesis of diverse molecular scaffolds.

By leveraging the distinct reactivity of the acetyl group, the bromine atom, and the phenoxyacetate core, a multitude of second-generation intermediates and final compounds can be accessed. For instance, the bromine can be functionalized via cross-coupling, followed by transformation of the acetyl group into another reactive handle or a heterocyclic ring. This versatility is particularly valuable in drug discovery, where the phenoxyacetate motif and the resulting heterocyclic systems, such as benzofurans, are known to be present in many biologically active molecules. mdpi.comnih.govnih.gov The ability to generate a library of compounds with systematic variations around a central core makes this compound an attractive starting point for structure-activity relationship (SAR) studies. The strategic application of its chemistry enables the efficient construction of complex organic frameworks for evaluation as potential new therapeutic agents or functional materials.

Concluding Remarks and Future Research Perspectives on Ethyl 2 2 Acetyl 4 Bromophenoxy Acetate

Summary of Major Research Findings and Contributions to Organic Synthesis

A thorough search of chemical databases and academic journals did not yield any significant research findings or documented contributions of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate to the field of organic synthesis. Its primary availability appears to be from commercial chemical suppliers, indicating its potential use as a building block or intermediate in proprietary synthetic processes that are not publicly disclosed. The absence of this compound in peer-reviewed literature suggests that its synthetic utility and chemical properties remain largely uncharted territory for the academic research community.

Identification of Unexplored Reactivity and Transformation Pathways

The molecular architecture of this compound offers several reactive sites, suggesting a variety of unexplored transformation pathways. The presence of a ketone, an ester, an ether linkage, and an aryl bromide functionality within the same molecule makes it a versatile substrate for numerous organic reactions.

Potential Unexplored Reactions:

Reactions at the Acetyl Group: The ketone carbonyl could undergo a wide range of nucleophilic additions, reductions (e.g., to a secondary alcohol), and condensations (e.g., aldol (B89426) or Knoevenagel reactions). Its susceptibility to enolization could also be exploited in reactions involving enolates.

Transformations of the Ester Group: The ethyl ester is a classic functional group that can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to other esters or amides through transesterification or amidation.

Cleavage of the Ether Linkage: While generally stable, the phenoxy ether bond could potentially be cleaved under harsh conditions, offering a route to substituted phenol (B47542) and ethanol (B145695) derivatives.

Cross-Coupling Reactions at the Aryl Bromide: The bromo-substituent on the aromatic ring is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents, significantly increasing molecular complexity.

Potential for Development of Novel Catalytic and Stereoselective Synthetic Methodologies

The multifunctional nature of this compound makes it an intriguing candidate for the development of novel catalytic and stereoselective synthetic methodologies.

For instance, the presence of both a ketone and an ester opens up possibilities for intramolecular reactions, potentially leading to the stereoselective formation of cyclic structures. The development of chiral catalysts for the asymmetric reduction of the ketone or for stereoselective additions to the carbonyl group could provide access to enantiomerically enriched products. Furthermore, the development of orthogonal catalytic systems that can selectively activate one functional group in the presence of others would be a valuable contribution to synthetic methodology.

Opportunities for Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

While no specific research has been conducted, the structural features of this compound suggest potential applications at the intersection of organic chemistry and materials science. Following modification, this compound could serve as a monomer for the synthesis of novel polymers. The aromatic core and the potential for introducing various functionalities through the reactive handles could lead to materials with interesting optical, electronic, or thermal properties. For example, polymers derived from this scaffold could be investigated for applications in organic electronics, sensing, or as advanced coatings. The bromine atom also provides a site for the introduction of flame-retardant properties into polymeric materials.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 2-(2-acetyl-4-bromophenoxy)acetate, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized via esterification of 2-(2-acetyl-4-bromophenoxy)acetic acid, often under reflux conditions. Critical parameters include:

- Solvent selection : Ethyl acetate and ether are common solvents for extraction and reaction steps .

- Temperature control : Reflux durations (e.g., 3 hours) and stoichiometric ratios of reagents (e.g., potassium bicarbonate) are optimized to avoid side reactions .

- Purification : Liquid-liquid extraction with ethyl acetate, followed by washing with acidic/neutral aqueous solutions to isolate the product .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR identify acetyl, bromophenyl, and ester functional groups. For example, the acetyl group’s methyl proton resonates at ~2.5 ppm .

- GC-MS : Used to confirm molecular ion peaks (e.g., m/z 315 for [M+]) and fragmentation patterns .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acetyl C=O) validate the structure .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric hindrance : The acetyl group at the ortho position reduces accessibility for nucleophilic attack, necessitating catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

- Electronic effects : The electron-withdrawing bromine enhances electrophilicity at the phenoxy ring, facilitating aryl-aryl bond formation .

- Optimization : Microwave-assisted synthesis or continuous flow systems improve reaction efficiency and yield .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- SHELX refinement : SHELXL refines bond lengths/angles and thermal displacement parameters, critical for confirming the acetyl group’s orientation .

- ORTEP visualization : ORTEP-3 GUI generates 3D models to assess steric clashes and intermolecular interactions (e.g., halogen bonding with bromine) .

- Comparative analysis : Compare with structurally similar bromophenyl crystals (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid, P21/c space group) to validate packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.